molecular formula C10H11Cl2NO2 B13199623 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid

Cat. No.: B13199623
M. Wt: 248.10 g/mol
InChI Key: SCEUSADETKMIQZ-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C10H11Cl2NO2 It is characterized by the presence of a dichlorophenyl group attached to an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2,4-dichlorobenzylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid is unique due to its specific combination of a dichlorophenyl group with an amino propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15)

InChI Key

SCEUSADETKMIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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